molecular formula C22H29N3O5S B601830 Lafutidine Sulfone CAS No. 174583-84-7

Lafutidine Sulfone

Cat. No.: B601830
CAS No.: 174583-84-7
M. Wt: 447.56
Attention: For research use only. Not for human or veterinary use.
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Description

Lafutidine Sulfone is a derivative of Lafutidine, a second-generation histamine H2 receptor antagonist. Lafutidine is primarily used to treat gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease. This compound retains the core structure of Lafutidine but includes a sulfone group, which can potentially alter its pharmacological properties and applications.

Mechanism of Action

Target of Action

Lafutidine Sulfone primarily targets the histamine H2 receptors . These receptors play a crucial role in the secretion of gastric acid in the stomach, which is a key process in digestion .

Mode of Action

This compound, like other H2 receptor antagonists, acts by preventing the secretion of gastric acid . It also activates the calcitonin gene-related peptide , leading to the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . This results in increased somatostatin levels, which further results in less gastric acid secretion . Additionally, this compound causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of Helicobacter pylori to gastric cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It stimulates the production of nitric oxide, which plays a role in regulating gastric mucosal blood flow . It also increases the levels of somatostatin, a hormone that inhibits gastric acid secretion . Furthermore, it influences the production of mucin, a key component of the protective mucus layer in the stomach .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of gastric acid secretion, stimulation of nitric oxide production, increase in somatostatin levels, enhancement of mucin production, inhibition of neutrophil activation, and prevention of Helicobacter pylori attachment to gastric cells . These actions contribute to its use in treating gastrointestinal disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. This suggests that the timing of medication relative to meals could be an important factor in optimizing the therapeutic effect of this compound .

Biochemical Analysis

Biochemical Properties

Lafutidine Sulfone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with histamine H2 receptors, where it acts as an antagonist to prevent the secretion of gastric acid . Additionally, this compound inhibits the production of reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes . It also hinders the activation of nuclear factor kappa B (NF-κB), a transcription factor crucial for regulating inflammation and the immune response .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound activates calcitonin gene-related peptide, resulting in the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . It also increases somatostatin levels, leading to reduced gastric acid secretion . Furthermore, this compound inhibits neutrophil activation, preventing injury from inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. As a histamine H2 receptor antagonist, it binds to these receptors to prevent gastric acid secretion . Additionally, this compound activates calcitonin gene-related peptide, which stimulates nitric oxide production and regulates gastric mucosal blood flow . It also increases somatostatin levels, leading to reduced gastric acid secretion . Furthermore, this compound inhibits neutrophil activation, preventing injury from inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed, including sustained inhibition of gastric acid secretion and reduced inflammation . Additionally, this compound has been shown to maintain its antioxidant properties over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits gastric acid secretion and reduces inflammation . At higher doses, toxic or adverse effects may be observed, including gastrointestinal discomfort and potential liver toxicity . Threshold effects have been noted, where the therapeutic benefits plateau beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism . Additionally, this compound affects metabolic flux by modulating the levels of various metabolites involved in gastric acid secretion and inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific tissues, including the gastric mucosa, where it exerts its therapeutic effects . Its localization and accumulation are influenced by factors such as tissue perfusion and binding affinity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and the membranes of gastric cells . Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, where it interacts with its target molecules . This localization is essential for its ability to inhibit gastric acid secretion and reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lafutidine Sulfone typically involves the oxidation of Lafutidine. The process can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often include a solvent like acetonitrile and a controlled temperature to ensure the selective formation of the sulfone group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Lafutidine Sulfone can undergo several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation state compounds.

    Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide or sulfoxide.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, solvents like dichloromethane, and catalysts like palladium.

Major Products:

    Oxidation: Sulfoxides, higher oxidation state compounds.

    Reduction: Sulfides, sulfoxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Lafutidine Sulfone has several scientific research applications, including:

    Chemistry: Used as a model compound to study sulfone chemistry and its reactivity.

    Biology: Investigated for its potential effects on biological systems, particularly in relation to histamine receptors.

    Medicine: Explored for its potential therapeutic effects in treating gastrointestinal disorders and other conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Comparison with Similar Compounds

    Ranitidine: Another histamine H2 receptor antagonist used to treat similar gastrointestinal disorders.

    Famotidine: A more potent H2 receptor antagonist with a longer duration of action.

    Nizatidine: Similar in structure and function to Lafutidine but with different pharmacokinetic properties.

Uniqueness of Lafutidine Sulfone: this compound’s unique sulfone group may confer distinct pharmacological properties, such as altered metabolic stability and reactivity, compared to other H2 receptor antagonists. This uniqueness can potentially lead to different therapeutic applications and efficacy profiles.

Properties

IUPAC Name

2-(furan-2-ylmethylsulfonyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c26-21(18-31(27,28)17-20-7-6-14-29-20)23-9-2-5-13-30-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYKZWIKCBSALL-DJWKRKHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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